2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphe nyl)acetamide
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Overview
Description
- This compound is a complex organic molecule with a diverse range of applications. Its chemical structure consists of several functional groups, including an amine, a triazole ring, and a thioether.
- The compound’s full IUPAC name is quite lengthy, so let’s break it down:
- 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methylphenyl)acetamide
- The key components are:
- 4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio) : This part contains the triazole ring and the thioether group.
- N-(4-chloro-2-methylphenyl)acetamide : This portion includes the amide group and the chloro-substituted phenyl ring.
Preparation Methods
- The synthetic routes for this compound can vary, but one common method involves the reduction of a Schiff base precursor. Here are the steps:
- Start with a Schiff base formed between an aldehyde (e.g., 4-ethoxybenzaldehyde) and an amine (e.g., 4-amino-1,2,4-triazole).
- Reduce the Schiff base using a reducing agent (e.g., sodium borohydride, NaBH₄) to obtain the target compound.
- Industrial production may involve scaled-up versions of these laboratory methods.
Chemical Reactions Analysis
- The compound can undergo various reactions:
- Reduction : As mentioned earlier, the reduction of the Schiff base is a crucial step.
- Substitution : The chloro-substituted phenyl group can participate in substitution reactions.
- Oxidation : While not directly involved in the synthesis, oxidation reactions may occur during compound handling.
- Common reagents include sodium borohydride, acids, and bases.
- Major products depend on reaction conditions and starting materials.
Scientific Research Applications
- In chemistry, this compound serves as a building block for more complex molecules.
- In biology and medicine:
- It might exhibit pharmacological properties due to its diverse functional groups.
- Researchers explore its potential as an antimicrobial, antifungal, or anticancer agent.
- In industry, it could be used in the synthesis of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- Molecular targets may include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include:
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
- Uniqueness lies in the combination of the triazole, thioether, and amide functionalities.
Properties
Molecular Formula |
C19H20ClN5O2S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-3-27-15-7-4-13(5-8-15)18-23-24-19(25(18)21)28-11-17(26)22-16-9-6-14(20)10-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26) |
InChI Key |
ZFUQYXSBJDUGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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